molecular formula C12H15Cl2N2O7P B6137713 [Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate

[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate

Cat. No.: B6137713
M. Wt: 401.13 g/mol
InChI Key: UMZQPNCKFYMULQ-UHFFFAOYSA-N
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Description

[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate is a complex organic compound that contains both phosphorus and nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate typically involves the reaction of 3-nitrophenylmethyl carbamate with bis(2-chloroethoxy)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of [Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of the nitrophenyl and carbamate groups, which can form strong bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethoxy)phosphorylmethyl carbamate
  • Bis(2-chloroethyl) [(aminocarbonyl)oxymethyl]phosphonate

Uniqueness

[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N2O7P/c13-4-6-21-24(20,22-7-5-14)11(23-12(15)17)9-2-1-3-10(8-9)16(18)19/h1-3,8,11H,4-7H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQPNCKFYMULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(OC(=O)N)P(=O)(OCCCl)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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